2-Amino-4-(trifluoromethyl)pyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

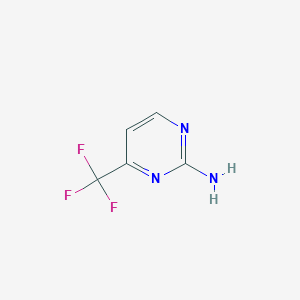

2D Structure

特性

IUPAC Name |

4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKOTXYPTXKUCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344318 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16075-42-6 | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-(trifluoromethyl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core of Innovation: A Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine

CAS Number: 16075-42-6

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Amino-4-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry, with a particular focus on its role in the development of targeted cancer therapies.

Physicochemical Properties and Data

This compound is a fluorinated pyrimidine derivative that has garnered significant interest in the pharmaceutical industry. The trifluoromethyl group enhances its metabolic stability and potency in various applications.

| Property | Value |

| CAS Number | 16075-42-6[1] |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

Synthesis and Experimental Protocols

The synthesis of this compound is a critical process for its application in research and development. While specific process details can be proprietary, a general synthetic approach involves the reaction of a suitable pyrimidine precursor with a source of ammonia. A representative protocol, adapted from the synthesis of the analogous 2-Amino-4-(trifluoromethyl)pyridine, is provided below.

Representative Synthesis of a 2-Amino-4-(trifluoromethyl)heterocycle

This protocol describes a two-step, one-pot reaction starting from a di-halogenated precursor, which is a common strategy for introducing an amino group onto a heterocyclic ring.

Materials:

-

2,6-Dichloro-4-(trifluoromethyl)pyrimidine

-

Ammonia (28% in water)

-

Tetrahydrofuran (THF)

-

Palladium on carbon (5% Pd/C)

-

Hydrogen gas

-

Celite

Procedure:

-

In a high-pressure autoclave, combine 2,6-dichloro-4-(trifluoromethyl)pyrimidine (1.0 eq), 28% aqueous ammonia (9.6 eq), and THF.

-

Heat the mixture to 150°C with stirring for approximately 6 hours.

-

Cool the autoclave to 30-40°C.

-

To the resulting mixture, add 5% Palladium on carbon (0.0017 eq).

-

Pressurize the autoclave with hydrogen gas to 2.0 MPa.

-

Heat the mixture to 100°C with stirring and continue the reaction for about 3 hours.

-

After cooling the reactor to 30-40°C, filter the reaction mixture through Celite.

-

The filtrate is then concentrated under reduced pressure and purified by a suitable method, such as column chromatography, to yield the final product.

Note: This is a generalized protocol and may require optimization for specific substrates and scales.

Applications in Drug Discovery: A Focus on Werner Helicase (WRN) Inhibition

Derivatives of this compound have emerged as potent inhibitors of Werner helicase (WRN), a key enzyme in DNA repair.[2] This makes them promising candidates for the development of targeted therapies for cancers with microsatellite instability (MSI).

Biological Activity of this compound Derivatives

Recent studies have demonstrated the significant anti-proliferative activity of novel this compound derivatives against various cancer cell lines. The data below summarizes the in vitro efficacy of a lead compound from one such study.

| Compound | Cell Line | MSI Status | IC₅₀ (µM) |

| Derivative 11g | HCT116 | High | 1.52[2] |

| LNCaP | High | 1.72[2] | |

| SW620 | Stable | 4.24[2] | |

| PC3 | Stable | 2.78[2] |

These results highlight the selectivity of the compound for MSI-high cancer cells. Further experiments have shown that these derivatives induce apoptosis and cause cell cycle arrest at the G2/M phase in MSI-H cell lines.[2]

Signaling Pathway and Mechanism of Action

Werner helicase plays a crucial role in maintaining genomic stability, particularly in the repair of DNA double-strand breaks and the resolution of complex DNA structures that can arise during replication. In cancers with microsatellite instability, the DNA mismatch repair (MMR) system is deficient, leading to an accumulation of mutations and a higher reliance on alternative repair pathways, including the one involving WRN. Inhibition of WRN in these cells leads to a synthetic lethal effect, where the combination of MMR deficiency and WRN inhibition is catastrophic for the cancer cell, leading to cell death.

The following diagram illustrates the proposed mechanism of action for this compound-based WRN inhibitors in MSI-H cancer cells.

Caption: Mechanism of WRN inhibitors in MSI-H cancer cells.

Experimental Workflow for Evaluating WRN Inhibitors

The development of novel WRN inhibitors requires a robust experimental workflow to assess their efficacy and mechanism of action. The following diagram outlines a typical workflow.

Caption: Experimental workflow for WRN inhibitor evaluation.

References

In-Depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere for the methyl group, can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. The pyrimidine core is a ubiquitous scaffold in numerous biologically active compounds, including anticancer and antiviral agents. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and the crucial role of this compound derivatives as inhibitors of Werner (WRN) helicase, a promising target in cancer therapy.

Physical and Chemical Properties

A summary of the known and estimated physical and chemical properties of this compound is presented below. It is important to note that while some data is available for the target compound, other values are extrapolated from its close structural analog, 2-Amino-4-(trifluoromethyl)pyridine, and should be considered as estimates.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Notes |

| IUPAC Name | 4-(Trifluoromethyl)pyrimidin-2-amine | [PubChem][1] |

| CAS Number | 16075-42-6 | [Sigma-Aldrich] |

| Molecular Formula | C₅H₄F₃N₃ | [PubChem][1] |

| Molecular Weight | 163.10 g/mol | [PubChem][1] |

| Appearance | White to light yellow powder/crystal | [Tokyo Chemical Industry Co., Ltd.] |

| Melting Point | 174-178 °C | [Sigma-Aldrich] |

| Boiling Point | ~204 - 206 °C (Predicted) | Estimated based on 2-Amino-4-(trifluoromethyl)pyridine[2] |

| Density | No data available | |

| Solubility | Soluble in common organic solvents like ethanol and dichloromethane; low solubility in water. | [Chem-Impex][3], [Alchemist-chem][4] |

| pKa | No data available | |

| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11) | [PubChem][1] |

| SMILES | C1=CN=C(N=C1C(F)(F)F)N | [PubChem][1] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons on the pyrimidine ring and a broad signal for the amino protons. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |

| FTIR (cm⁻¹) | - N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹).- C-H stretching of the aromatic ring.- C=N and C=C stretching vibrations of the pyrimidine ring.- Strong C-F stretching bands characteristic of the CF₃ group (typically in the 1100-1300 cm⁻¹ region). |

| Mass Spectrometry (m/z) | - Molecular ion peak [M]⁺ at approximately 163.- Fragmentation pattern may involve the loss of HCN, CF₃, or F. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the condensation of a β-ketoester containing a trifluoromethyl group with guanidine.

Materials:

-

Ethyl 4,4,4-trifluoroacetoacetate

-

Guanidine hydrochloride

-

Sodium ethoxide

-

Ethanol

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared by carefully adding sodium metal to absolute ethanol under an inert atmosphere.

-

Guanidine hydrochloride is added to the sodium ethoxide solution and stirred to form free guanidine.

-

Ethyl 4,4,4-trifluoroacetoacetate is then added dropwise to the reaction mixture.

-

The mixture is heated at reflux for several hours, and the reaction progress is monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is neutralized with an acid (e.g., acetic acid or dilute HCl), leading to the precipitation of the crude product.

-

The crude this compound is collected by filtration, washed with water, and dried.

Purification by Recrystallization

Procedure:

-

The crude this compound is dissolved in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the purity assessment of this compound.

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare a sample solution of the synthesized product.

-

Inject the standard and sample solutions into the HPLC system.

-

The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks.

Biological Activity: Inhibition of Werner (WRN) Helicase

Derivatives of this compound have emerged as potent and selective inhibitors of Werner (WRN) helicase. This is a significant finding in oncology, as WRN has been identified as a synthetic lethal target in cancers with microsatellite instability-high (MSI-H).[5][6]

Mechanism of Action

MSI-H tumors, which are deficient in DNA mismatch repair (MMR), accumulate insertions and deletions at microsatellite repeats. This leads to genomic instability that makes these cancer cells dependent on alternative DNA repair pathways, including the one involving WRN helicase.[1][5][7] WRN helicase plays a critical role in resolving complex DNA structures that can arise during replication, particularly at these unstable microsatellite regions.[7][8][9][10]

Inhibition of WRN's helicase activity in MSI-H cancer cells prevents the resolution of these DNA structures, leading to replication fork stalling, DNA double-strand breaks, and ultimately, cell death through apoptosis.[5][6][10] This selective killing of cancer cells while sparing normal, microsatellite stable (MSS) cells makes WRN an attractive therapeutic target.

Reactivity and Stability

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing trifluoromethyl group on the pyrimidine ring.

-

Acylation and Alkylation: The amino group can undergo acylation and alkylation reactions, although its nucleophilicity may be reduced by the electron-withdrawing effect of the trifluoromethyl group. These reactions are fundamental for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.[11]

-

Stability: The compound is expected to be stable under standard laboratory conditions. However, the trifluoromethyl group can enhance the stability of the molecule. As with many organic compounds, it may be sensitive to high temperatures, strong acids, and strong bases.

Conclusion

This compound is a valuable building block for the development of novel therapeutic agents. Its physical and chemical properties, combined with its synthetic accessibility, make it an attractive starting material for medicinal chemistry campaigns. The discovery of its derivatives as potent and selective inhibitors of WRN helicase has opened up a promising new avenue for the treatment of MSI-H cancers. Further research into the synthesis and biological evaluation of new derivatives based on this scaffold is warranted to fully exploit its therapeutic potential.

References

- 1. WRN helicase is a synthetic lethal target in microsatellite unstable cancers. | Broad Institute [broadinstitute.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. WRN Helicase is a Synthetic Lethal Target in Microsatellite Unstable Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WRN helicase is a synthetic lethal target in microsatellite unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WRN Is a Promising Synthetic Lethal Target for Cancers with Microsatellite Instability (MSI). | Broad Institute [broadinstitute.org]

- 8. bellbrooklabs.com [bellbrooklabs.com]

- 9. researchgate.net [researchgate.net]

- 10. Clinical prospects of WRN inhibition as a treatment for MSI tumours - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Amino-4-(trifluoromethyl)pyrimidine solubility data

An In-depth Technical Guide on 2-Amino-4-(trifluoromethyl)pyrimidine

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the physicochemical properties, solubility, and synthesis of this compound. This compound is a critical building block in medicinal chemistry, particularly in the development of targeted therapies.

Physicochemical Properties

This compound is a solid, typically appearing as a powder. Its structural features, including a nucleophilic amino group and an electron-withdrawing trifluoromethyl group, make it a valuable intermediate for synthesizing a wide range of biologically active molecules.[1] The trifluoromethyl moiety is known to enhance metabolic stability, cell permeability, and binding affinity of drug candidates.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 16075-42-6 | |

| Molecular Formula | C₅H₄F₃N₃ | |

| Molecular Weight | 163.10 g/mol | |

| Melting Point | 174-178 °C | |

| Appearance | Powder | |

| InChIKey | NKOTXYPTXKUCDL-UHFFFAOYSA-N | |

| SMILES | Nc1nccc(n1)C(F)(F)F |

Solubility Data

Table 2: Qualitative Solubility Profile

| Solvent | Solubility |

| Water | Poor aqueous solubility can limit bioavailability.[2] The related compound 2-Amino-4-(trifluoromethyl)pyridine has low water solubility.[4] |

| Organic Solvents | The related compound 2-Amino-4-(trifluoromethyl)pyridine is soluble in many organic solvents such as ethanol and dichloromethane.[4] Pyrimidine derivatives are generally tested for solubility in solvents like THF, DMF, and ethyl acetate.[3] |

Experimental Protocols for Solubility Assessment

To ensure reliable and reproducible results, standardized protocols for determining both kinetic and thermodynamic solubility are essential.

Protocol 1: Kinetic Solubility Assay

This method measures the solubility of a compound when added to an aqueous buffer from a concentrated DMSO stock solution, reflecting the solubility of the form that precipitates fastest.[2]

Methodology:

-

Stock Solution Preparation: Prepare a 20 mM stock solution of this compound in 100% DMSO.

-

Incubation Mixture: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of phosphate-buffered saline (PBS, pH 7.4) in a microtube. This achieves a final compound concentration of 400 µM.[2]

-

Equilibration: Seal the microtubes and shake at room temperature for 2 hours to allow for equilibration.

-

Sample Preparation: After incubation, centrifuge the samples to pellet any precipitate.

-

Quantification: Prepare a calibration curve by diluting the DMSO stock solution in a 50:50 mixture of acetonitrile and PBS.[2] Analyze the supernatant from the centrifuged samples and the calibration standards by HPLC with UV detection to determine the concentration of the dissolved compound.

Protocol 2: Thermodynamic Solubility Assay

This method determines the equilibrium solubility of the most stable crystalline form of the compound.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test medium (e.g., PBS, pH 7.4). Ensure a solid phase remains throughout the experiment.[2]

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to separate the undissolved solid.

-

Quantification: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

Synthesis and Biological Relevance

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its preparation often involves the amination of a corresponding chloro- or dichloro-pyrimidine precursor.

One of the notable applications of this compound is in the synthesis of Bimiralisib , a potent inhibitor of the PI3K/mTOR signaling pathway.[1] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[5]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 4. 2-Amino-4-(trifluoromethyl)pyridine | Properties, Uses, Safety Data & Supplier China [pipzine-chem.com]

- 5. benchchem.com [benchchem.com]

In-Depth Technical Guide: Spectroscopic Data of 2-Amino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Amino-4-(trifluoromethyl)pyrimidine. The information is curated for researchers, scientists, and professionals in drug development who require detailed structural and analytical information. This document presents available spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols.

Physicochemical Properties

| Property | Value |

| IUPAC Name | 4-(trifluoromethyl)pyrimidin-2-amine[1] |

| Molecular Formula | C₅H₄F₃N₃[1] |

| Molecular Weight | 163.10 g/mol [1] |

| CAS Number | 16075-42-6[1] |

| SMILES | C1=CN=C(N=C1C(F)(F)F)N[1] |

| InChIKey | NKOTXYPTXKUCDL-UHFFFAOYSA-N[1] |

Spectroscopic Data

The following sections detail the available spectroscopic data for this compound. The data has been compiled from various sources and is presented in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Below are the predicted and reported data for ¹H and ¹³C NMR of this compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

¹³C NMR (Carbon NMR) Data

Publicly available experimental ¹³C NMR data for this compound is limited. However, the existence of a ¹³C NMR spectrum is noted in the PubChem database.[1] For reference, the spectrum of a structurally related compound, 2-amino-6-(2-furyl)-4-trifluoromethylpyrimidine, is available and may offer insights into the expected chemical shifts.[2]

| Chemical Shift (δ ppm) | Assignment |

| Data not available | - |

Infrared (IR) Spectroscopy

The existence of an FTIR spectrum for this compound is documented, typically acquired using a KBr pellet.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

Mass Spectrometry (MS)

Mass spectrometry data, specifically from Gas Chromatography-Mass Spectrometry (GC-MS), is available for this compound.[1]

| m/z | Relative Intensity (%) | Assignment |

| Data not available | - | - |

Experimental Protocols

While specific experimental protocols for the acquisition of the above data for this compound are not detailed in the available literature, the following are general methodologies typically employed for similar compounds.

NMR Spectroscopy Sample Preparation and Acquisition

Sample Preparation:

-

Dissolution: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: 0-15 ppm.

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on the sample concentration.

-

Relaxation Delay: 2-10 seconds.

-

Spectral Width: 0-220 ppm.

IR Spectroscopy Sample Preparation and Acquisition

KBr Pellet Method:

-

Grinding: Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Pellet Formation: Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of the FTIR spectrometer for analysis.

Mass Spectrometry (GC-MS) Experimental Conditions

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 50 °C and ramping up to 280 °C.

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 40 to 500.

-

Ion Source Temperature: 200-250 °C.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

This guide serves as a foundational resource for understanding the spectroscopic properties of this compound. For definitive analysis, it is recommended to acquire spectra on purified samples using calibrated instrumentation.

References

An In-depth Technical Guide to 2-Amino-4-(trifluoromethyl)pyrimidine: Molecular Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological significance of 2-Amino-4-(trifluoromethyl)pyrimidine. This fluorinated pyrimidine derivative is a key building block in the development of targeted therapeutics, particularly in the field of oncology. This document includes detailed experimental protocols, tabulated quantitative data for key properties, and visualizations of relevant biological pathways and experimental workflows to support researchers and drug development professionals.

Molecular Structure and Properties

This compound is a heterocyclic organic compound featuring a pyrimidine ring substituted with an amino group at the 2-position and a trifluoromethyl group at the 4-position. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyrimidine ring, impacting its reactivity and biological interactions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 4-(trifluoromethyl)pyrimidin-2-amine | |

| CAS Number | 16075-42-6 | |

| Molecular Formula | C₅H₄F₃N₃ | |

| Molecular Weight | 163.10 g/mol | |

| Appearance | White to light yellow solid/powder | |

| Melting Point | 174-178 °C | |

| SMILES | C1=CN=C(N=C1C(F)(F)F)N | |

| InChI | InChI=1S/C5H4F3N3/c6-5(7,8)3-1-2-10-4(9)11-3/h1-2H,(H2,9,10,11) |

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, with cyclocondensation reactions being a common approach. A plausible and efficient synthetic route involves the reaction of a trifluoromethylated β-dicarbonyl compound or its equivalent with guanidine.

Experimental Protocol: Synthesis

A general and adaptable protocol for the synthesis of this compound is the cyclocondensation reaction of a suitable trifluoromethyl-containing precursor with guanidine. One such precursor is a trifluorinated 2-bromoenone.

Materials:

-

Trifluorinated 2-bromoenone

-

Guanidine hydrochloride

-

A suitable base (e.g., sodium ethoxide, sodium hydroxide)

-

Anhydrous ethanol

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve guanidine hydrochloride in anhydrous ethanol.

-

Add a stoichiometric equivalent of a strong base, such as sodium ethoxide, to the solution to generate free guanidine.

-

To this solution, add the trifluorinated 2-bromoenone dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Characterization Data

| Spectroscopic Technique | Expected/Reported Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyrimidine ring and the amine protons. |

| ¹³C NMR | Resonances for the carbon atoms of the pyrimidine ring and the trifluoromethyl group. A ¹³C NMR spectrum for this compound is available from Wiley-VCH GmbH. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. A ¹⁹F NMR spectrum is available from Wiley-VCH GmbH. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C-N stretching, and C-F stretching of the trifluoromethyl group. An FTIR spectrum is available from Wiley-VCH GmbH. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (163.10 g/mol ). GC-MS data is available from the NIST Mass Spectrometry Data Center. |

Experimental Protocols: Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H, ¹³C, and ¹⁹F NMR spectra would be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.

Mass Spectrometry (MS): Mass spectral data would be obtained using a mass spectrometer, typically with electron ionization (EI) or electrospray ionization (ESI). The sample would be introduced directly or via a gas or liquid chromatograph.

Biological Relevance and Signaling Pathways

Derivatives of this compound have recently emerged as potent and selective inhibitors of Werner (WRN) helicase, a promising therapeutic target in cancers with microsatellite instability (MSI-H).[1]

Werner Helicase and Synthetic Lethality in MSI-H Cancers

Werner syndrome is a rare genetic disorder characterized by premature aging and an increased risk of cancer, caused by mutations in the WRN gene. The WRN protein is a DNA helicase that plays a crucial role in maintaining genome stability through its involvement in DNA replication, repair, and recombination.[2]

Microsatellite instability-high (MSI-H) cancers have a deficient DNA mismatch repair (MMR) system, leading to an accumulation of mutations. These cancer cells become heavily reliant on alternative DNA repair pathways, creating a state of "synthetic lethality." This means that while the loss of either the MMR pathway or another specific DNA repair protein alone is not lethal, the simultaneous loss of both leads to cell death. It has been discovered that MSI-H cancer cells are particularly dependent on the helicase activity of WRN for their survival.[3][4] Therefore, inhibiting WRN helicase in MSI-H cancer cells is a promising therapeutic strategy.

Signaling Pathway Involving Werner Helicase Inhibition

The inhibition of WRN helicase by derivatives of this compound in MSI-H cancer cells leads to the accumulation of DNA damage, cell cycle arrest, and ultimately apoptosis (programmed cell death).[1] The following diagram illustrates this proposed mechanism of action.

Werner Helicase Inhibition in MSI-H Cancer Cells

Caption: Proposed mechanism of action for this compound-based WRN inhibitors.

Conclusion

This compound is a molecule of significant interest to the scientific and drug development communities. Its unique molecular structure makes it a valuable synthon for the creation of novel therapeutic agents. The recent discovery of its derivatives as potent inhibitors of Werner helicase highlights its potential in the development of targeted therapies for microsatellite instability-high cancers. This technical guide provides a foundational resource for researchers working with this compound, offering insights into its properties, synthesis, and biological applications. Further research into the synthesis and biological activities of new derivatives based on this scaffold is warranted and holds promise for the future of precision medicine.

References

- 1. mdpi.com [mdpi.com]

- 2. 3.4. General Synthesis Procedure for Substituted 2-Aminopyrimidines Id–f [bio-protocol.org]

- 3. Design and synthesis of this compound derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-Amino-4-(trifluoromethyl)pyrimidine, a crucial building block in the development of novel therapeutics. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. This guide details the primary synthetic pathways, experimental protocols, and relevant quantitative data to facilitate research and development in medicinal chemistry and drug discovery.

Introduction

This compound is a key heterocyclic intermediate utilized in the synthesis of a variety of biologically active molecules. Its derivatives have shown potential as Werner-dependent antiproliferative agents, highlighting the importance of efficient and well-documented synthetic routes to this core structure.[1][2][3] The primary and most established method for the synthesis of 2-aminopyrimidines is the cyclocondensation of a 1,3-dicarbonyl compound with guanidine or its salts.

Primary Synthetic Pathway: Cyclocondensation Reaction

The most direct and widely employed method for the synthesis of this compound involves the reaction of a trifluoromethylated β-diketone with guanidine. This reaction, a variation of the classical Biginelli reaction, provides a straightforward route to the pyrimidine core.

The general reaction scheme is as follows:

Caption: General reaction scheme for the synthesis of a 2-aminopyrimidine.

A more specific and likely pathway to the target molecule, this compound, would involve a starting material where one of the methyl groups in the above diketone is replaced with a hydrogen. However, a more common and commercially available starting material is 4,4,4-trifluoro-1-(aryl/alkyl)butane-1,3-dione. For the synthesis of the title compound, a precursor that can be envisioned is 4,4,4-trifluoroacetoacetate or a related β-ketoester. A documented synthesis shows that the condensation of ethyl trifluoroacetoacetate with guanidine yields 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine.[4]

The logical workflow for the synthesis of this compound is detailed below:

Caption: Logical workflow for the synthesis of this compound.

Experimental Protocols

Protocol: Synthesis of this compound (Adapted from Analogous Syntheses)

This protocol is based on the reaction of a suitable trifluoromethylated 1,3-dicarbonyl compound with a guanidine salt in an aqueous alkaline medium.

Materials:

-

4,4,4-Trifluoro-1-(substituent)-butane-1,3-dione (e.g., 1,1,1-trifluoro-2,4-pentanedione as a model) (1.0 eq)

-

Guanidine hydrochloride (1.0 eq) or Guanidine nitrate (1.0 eq)

-

Sodium carbonate (1.0 - 1.5 eq) or Sodium hydroxide (1.0 - 1.5 eq)

-

Water or Ethanol/Water mixture

-

Activated carbon

-

Sodium chloride

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the trifluoromethylated β-diketone, guanidine salt, and sodium carbonate (or sodium hydroxide) to the chosen solvent (e.g., water).

-

Heat the reaction mixture to reflux (typically 95-100 °C if in water) with vigorous stirring.

-

Maintain the reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. If not, the volume may be reduced under vacuum.

-

The crude product can be purified by recrystallization. For this, dissolve the crude product in hot water, treat with activated carbon to decolorize, and filter while hot.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.

Data Presentation

The following tables summarize the quantitative data for the synthesis of the analogous 2-amino-4,6-dimethylpyrimidine, which can be used as a reference for optimizing the synthesis of the trifluoromethyl derivative.

Table 1: Reaction Conditions for the Synthesis of 2-Amino-4,6-dimethylpyrimidine

| Parameter | Value | Reference |

| Guanidine Salt | Guanidine nitrate | [5] |

| β-Diketone | Acetylacetone | [5] |

| Base | Sodium carbonate | [5] |

| Molar Ratio (Base:Diketone:Guanidine) | 0.75:1.2:1.0 | [5] |

| Solvent | Water | [5] |

| Reaction Temperature | 95 °C | [5] |

| Reaction Time | 3 hours | [5] |

| Yield | 88.64% | [5] |

Table 2: Spectroscopic Data for 2-Amino-4,6-dimethylpyrimidine (for comparison)

| Spectroscopic Data | Value | Reference |

| ¹H-NMR (CDCl₃, 400 MHz) | δ: 2.25 (s, 6H, CH₃), 5.36 (bs, 2H, NH₂), 6.33 (s, 1H, Ar-H) | [1] |

| FT-IR (KBr, cm⁻¹) | 3395-3310 (s, NH₂ stretching), 3175 (w, aromatic, C-H stretching), 1633 (w, N-H bending), 1575, 1537 (conjugated C=C stretching) | [1] |

| MS (DI) m/z (%) | 123.1 (M⁺) | [1] |

Note: The spectroscopic data for the target compound, this compound, is expected to show characteristic signals for the trifluoromethyl group in ¹⁹F NMR and ¹³C NMR, and the absence of the methyl proton signals seen in the dimethyl analog.

Conclusion

The synthesis of this compound is a critical process for the advancement of medicinal chemistry, providing a versatile platform for the development of new therapeutic agents. The cyclocondensation of a trifluoromethylated-β-diketone with guanidine remains the most viable and efficient synthetic route. This guide provides a foundational understanding and a practical, adaptable protocol for its synthesis. Further optimization of reaction conditions, guided by the principles outlined herein, will be essential for achieving high yields and purity in a laboratory or industrial setting. Researchers are encouraged to use the provided data as a starting point for their synthetic endeavors in this important area of drug discovery.

References

The Ascendant Therapeutic Potential of 2-Amino-4-(trifluoromethyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-4-(trifluoromethyl)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides an in-depth analysis of the current research, focusing on the anticancer properties of these derivatives, with a particular emphasis on their roles as kinase and Werner (WRN) helicase inhibitors. We delve into the quantitative biological data, detailed experimental methodologies, and the intricate signaling pathways modulated by these promising compounds.

Anticancer Activity: A Primary Focus

Research has predominantly centered on the anticancer potential of this compound derivatives. These compounds have shown significant efficacy against a variety of cancer cell lines, operating through mechanisms that include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.

Quantitative Analysis of Anticancer Potency

The inhibitory activities of various this compound derivatives are summarized below. The half-maximal inhibitory concentration (IC50) values represent the concentration of a compound required to inhibit a biological process by 50% and are a standard measure of a compound's potency.

| Compound | Target | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |

| 11g | WRN Helicase | HCT116 | Microsatellite Instability-High (MSI-H) | 1.52 | [1][2] |

| LNCaP | MSI-H | 1.72 | [1][2] | ||

| SW620 | Microsatellite Stable (MSS) | 4.24 | [1][2] | ||

| PC3 | MSS | 2.78 | [1][2] | ||

| WRN Helicase (enzymatic) | - | - | 6.61 | [2] | |

| 11h | Not Specified | HCT116 | MSI-H | 2.22 | [2] |

| LNCaP | MSI-H | 1.6 | [2] | ||

| SW620 | MSS | 2.37 | [2] | ||

| PC3 | MSS | 3.21 | [2] | ||

| 17v | Not Specified | H1975 | Human Lung Cancer | 2.27 | [3] |

| 5-FU (Control) | Not Specified | H1975 | Human Lung Cancer | 9.37 | [3] |

Mechanism of Action: Inducing Cell Death and Halting Proliferation

Beyond direct enzyme inhibition, select this compound derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. For instance, compounds 11g and 11h were found to induce early apoptosis and G2/M phase cell cycle arrest in HCT116 cells.[2][4] Compound 17v also demonstrated the ability to induce apoptosis and arrest the cell cycle at the G2/M phase in H1975 cells.[3]

Kinase Inhibition: A Promising Avenue

The pyrimidine core is a well-established scaffold for the development of protein kinase inhibitors.[5] Derivatives of this compound have been investigated as potent inhibitors of various kinases implicated in cancer, including Fms-like tyrosine kinase 3 (FLT3), Checkpoint kinase 1 (CHK1), and Epidermal Growth Factor Receptor (EGFR).[6][7]

FLT3 and CHK1 Dual Inhibition

In the context of Acute Myeloid Leukemia (AML), a compound with a 5-trifluoromethyl-2-aminopyrimidine core was identified as a potent dual inhibitor of FLT3 and CHK1.[6] This dual inhibition is a promising strategy, as FLT3 is a key driver in AML, and CHK1 is crucial for the DNA damage response.

Antimicrobial and Anti-inflammatory Activities

While the primary focus has been on anticancer applications, some pyrimidine derivatives have also been explored for their antimicrobial and anti-inflammatory properties.[8][9] Further research is warranted to fully elucidate the potential of this compound derivatives in these therapeutic areas.

Experimental Protocols

To facilitate further research and validation of the findings presented, detailed protocols for key biological assays are provided below.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5]

Materials:

-

Cancer cell lines

-

Complete culture medium

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Preparation: Induce apoptosis in cells using the desired treatment. Collect both adherent and floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][11][12]

Materials:

-

Treated and control cells

-

Cold 70% ethanol

-

PBS

-

PI staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect approximately 1-2 x 10^6 cells.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.

-

Washing: Centrifuge the fixed cells (e.g., 500 x g for 5 minutes) and wash the pellet twice with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are commonly used.[8][13][14]

Materials:

-

Recombinant kinase (e.g., FLT3, CHK1, EGFR)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer

-

Test compounds

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare a master mix containing the kinase substrate and ATP in the kinase assay buffer.

-

Assay Plate Setup: Add the test compounds to the wells of a 384-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Kinase Reaction: Add the diluted recombinant kinase to the wells, followed by the substrate/ATP master mix to initiate the reaction.

-

Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Signal Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Luminescence Measurement: After a 30-minute incubation, measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

WRN Helicase Inhibition Assay

A common method for measuring WRN helicase activity is a fluorescence-based DNA unwinding assay.[15]

Materials:

-

Purified recombinant WRN helicase

-

Forked DNA substrate with a fluorophore (e.g., TAMRA) on one strand and a quencher (e.g., BHQ) on the other

-

ATP

-

WRN assay buffer

-

Test compounds

-

96-well or 384-well plates

-

Fluorescence plate reader

Procedure:

-

Assay Plate Setup: Add the diluted WRN enzyme to the wells. Add the test compounds at various concentrations or a vehicle control.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for a short period.

-

Reaction Initiation: Initiate the unwinding reaction by adding a master mix of the DNA substrate and ATP.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. As the helicase unwinds the DNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The rate of fluorescence increase is proportional to the helicase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below to aid in the understanding of the mechanisms of action and experimental designs.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Flow cytometry with PI staining | Abcam [abcam.com]

- 12. vet.cornell.edu [vet.cornell.edu]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-4-(trifluoromethyl)pyrimidine and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry. While the parent molecule primarily serves as a versatile synthetic scaffold, its derivatives have emerged as potent modulators of critical biological pathways implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the known mechanisms of action of key this compound derivatives, focusing on their roles as Werner-dependent antiproliferative agents and dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1). This document includes a compilation of quantitative biological data, detailed experimental protocols for pivotal assays, and visualizations of the elucidated signaling pathways and experimental workflows.

Introduction: this compound as a Privileged Scaffold

The this compound core is a key building block in the synthesis of a wide array of biologically active molecules.[1] The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of the derivatives to their biological targets. While the standalone biological activity of this compound is not extensively documented, its true value lies in the diverse pharmacological activities exhibited by its substituted analogues. These activities range from anticancer and antiviral to antifungal and antimalarial properties.[2][3] This guide will focus on two prominent anticancer mechanisms that have been elucidated for derivatives of this scaffold.

Mechanism of Action I: Werner-Dependent Antiproliferative Activity

A significant breakthrough in the application of this compound derivatives has been the development of potent inhibitors of Werner (WRN) helicase.[4][5] WRN is a crucial enzyme in the maintenance of genomic stability, and its inhibition has shown synthetic lethality in cancers with high microsatellite instability (MSI-H).[6]

Signaling Pathway

Derivatives of this compound have been shown to inhibit the helicase activity of WRN.[5] This inhibition, in MSI-H cancer cells, leads to an accumulation of DNA damage, triggering cell cycle arrest, and ultimately apoptosis.[4][5]

Quantitative Data

The antiproliferative activity of this compound derivatives has been quantified against various cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀) highlight their potency and selectivity for MSI-H cancer cells.[4][5]

| Compound | Target | Cell Line (MSI-H) | IC₅₀ (µM) | Cell Line (MSS) | IC₅₀ (µM) | Reference |

| 11g | WRN Helicase | HCT116 | 1.52 | SW620 | 4.24 | [4][5] |

| LNCaP | 1.72 | PC3 | 2.78 | [4][5] | ||

| 11h | WRN Helicase | HCT116 | 2.22 | SW620 | 2.37 | [4][5] |

| LNCaP | 1.6 | PC3 | 3.21 | [4][5] |

Table 1: In vitro antiproliferative activity of lead compounds against human cancer cell lines.

The direct enzymatic inhibition of WRN helicase has also been determined.

| Compound | Target | IC₅₀ (µM) | Reference |

| 11g | WRN Helicase | 6.61 | [5] |

Table 2: Enzymatic inhibition of WRN helicase.

Mechanism of Action II: Dual FLT3 and CHK1 Inhibition

Another class of this compound derivatives has been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[7] This dual inhibition presents a promising strategy for overcoming resistance to FLT3 inhibitors in Acute Myeloid Leukemia (AML).

Signaling Pathway

FLT3 is a receptor tyrosine kinase often mutated in AML, leading to uncontrolled cell proliferation. CHK1 is a key regulator of the DNA damage response. Simultaneous inhibition of both targets can induce apoptosis in cancer cells.[7]

Quantitative Data

The dual inhibitory activity of these derivatives has been demonstrated through enzymatic assays and antiproliferative studies in AML cell lines.

| Compound | FLT3-D835Y IC₅₀ (nM) | CHK1 IC₅₀ (nM) | MV4-11 (AML cell line) IC₅₀ (nM) | Reference |

| 22 | 1.8 | 1.2 | 3.9 | [7] |

| 29 | 2.5 | 0.8 | 2.1 | [7] |

| 30 | 1.2 | 0.6 | 1.5 | [7] |

| 31 | 2.1 | 1.0 | 2.8 | [7] |

| 32 | 1.5 | 0.5 | 1.9 | [7] |

Table 3: In vitro enzyme inhibitory and antiproliferative activities of representative compounds.

Experimental Protocols

The investigation of the mechanisms of action of this compound derivatives relies on a suite of standardized and specialized experimental techniques.

MTT Assay for Cell Proliferation

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Annexin V/Propidium Iodide Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Protocol:

-

Cell Treatment: Treat cells with the compound for the desired time.

-

Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate at room temperature in the dark for 15 minutes.

-

Analysis: Analyze the cells by flow cytometry to quantify the different cell populations.

Propidium Iodide Cell Cycle Analysis

This assay uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Protocol:

-

Cell Fixation: Harvest treated cells and fix them in cold 70% ethanol.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA.

-

PI Staining: Stain the cells with a propidium iodide solution.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to assess the engagement of a compound with its target protein in a cellular environment.

Protocol:

-

Cell Treatment: Treat intact cells with the test compound or vehicle.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Molecular Docking

This computational technique predicts the binding mode and affinity of a ligand to its target protein.

Workflow:

Protocol:

-

Protein and Ligand Preparation: Prepare the 3D structures of the target protein (e.g., WRN, FLT3, CHK1) and the this compound derivative.

-

Grid Generation: Define the binding site on the protein and generate a grid box for the docking calculations.

-

Docking: Run the docking simulation using software such as AutoDock or Glide.

-

Analysis: Analyze the resulting docking poses and binding energies to predict the most favorable binding mode and estimate the binding affinity.

Conclusion

This compound serves as a highly valuable scaffold in modern drug discovery, giving rise to derivatives with potent and specific mechanisms of action. The detailed investigation of these derivatives as Werner-dependent antiproliferative agents and dual FLT3/CHK1 inhibitors provides a strong rationale for their further development as targeted cancer therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers in the field, facilitating the continued exploration and optimization of this promising class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Design and synthesis of this compound derivatives as potential Werner-dependent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendancy of the Trifluoromethyl Group in Pyrimidine Chemistry: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical chemistry. Among these, the trifluoromethylpyrimidine core stands out as a privileged scaffold, imparting unique physicochemical properties that can enhance biological activity, improve metabolic stability, and increase bioavailability. This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and biological applications of trifluoromethylpyrimidines, supplemented with detailed experimental protocols, comparative data, and pathway visualizations.

Core Synthetic Strategies

The synthesis of trifluoromethylpyrimidines can be broadly categorized based on the position of the trifluoromethyl group on the pyrimidine ring. Key starting materials often include trifluoromethylated β-dicarbonyl compounds or other precursors bearing the CF3 moiety.

Synthesis of 2-(Trifluoromethyl)pyrimidines

A common route to 2-(trifluoromethyl)pyrimidines involves the cyclocondensation of a trifluoromethylated three-carbon component with an N-C-N fragment, such as guanidine or urea.

Synthesis of 4-(Trifluoromethyl)pyrimidines

The Biginelli reaction, a one-pot cyclocondensation, offers an efficient pathway to 4-(trifluoromethyl)dihydropyrimidines, which can be subsequently oxidized to the corresponding pyrimidines.[1]

Synthesis of 5-(Trifluoromethyl)pyrimidines

Direct trifluoromethylation of the pyrimidine ring at the 5-position can be challenging due to regioselectivity issues. A more controlled approach involves a one-pot, three-component reaction using sodium triflinate (CF3SO2Na) as the trifluoromethyl source.[1] Another important precursor, 2,4-dichloro-5-(trifluoromethyl)pyrimidine, can be synthesized from 5-(trifluoromethyl)uracil.

Key Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of trifluoromethylpyrimidine derivatives. Below are protocols for key transformations.

Protocol 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives [1]

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.[1]

-

Reaction: A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere.

-

Work-up: After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5- trifluoromethyl pyrimidine derivative.[1]

Protocol 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction [1]

A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds in their own right.[1]

-

Reaction: A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux.

-

Work-up: The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration.

-

Purification: The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol.[1]

Protocol 3: Synthesis of 2,4-dichloro-5-(trifluoromethyl)pyrimidine

-

Reaction: 5-(Trifluoromethyl)uracil is reacted with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction mixture is heated to 110-120 °C.

-

Monitoring: The reaction is monitored by HPLC until the starting material is consumed.

-

Work-up: The reaction mixture is cooled, and n-butyl acetate is added. The POCl3 and some of the n-butyl acetate are removed by distillation under reduced pressure.

-

Purification: The final product is purified by distillation to yield 2,4-dichloro-5-(trifluoromethyl)pyrimidine as a colorless oil.

Reactivity of the Trifluoromethylpyrimidine Core

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyrimidine ring, making it susceptible to nucleophilic aromatic substitution (SNAr). Halogenated trifluoromethylpyrimidines, such as 2,4-dichloro-5-(trifluoromethyl)pyrimidine, are versatile intermediates for introducing various functional groups.

Protocol 4: Nucleophilic Aromatic Substitution on a Dichlorinated Trifluoromethylpyrimidine

-

Reaction: A mixture of 2,4-dichloro-5-trifluoromethylpyrimidine (5 mmol) and an amine (5.5 mmol) is stirred in DMF (10 mL) at room temperature. Sodium hydride (25 mmol) is then added at 0 °C, and the mixture is stirred overnight.

-

Work-up: After the reaction is complete, water (30 mL) is carefully added, and the mixture is extracted with ethyl acetate (3 x 30 mL).

-

Purification: The combined organic phases are washed with saturated NaCl solution, dried over Na2SO4, filtered, and concentrated under vacuum to yield the substituted product.

Data Presentation: Biological Activities

The trifluoromethylpyrimidine scaffold is a key pharmacophore in numerous biologically active compounds. The following tables summarize the in vitro activities of selected derivatives.

Table 1: Anticancer Activity of 5-Trifluoromethylpyrimidine Derivatives as EGFR Inhibitors

| Compound | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR Kinase IC50 (µM) | Reference |

| 9u | 0.35 | 3.24 | 5.12 | 0.091 | [2] |

Table 2: Antifungal and Antiviral Activities of Trifluoromethylpyrimidine Derivatives

| Compound | Target | Activity | EC50/IC50 (µg/mL) | Reference |

| 5j | TMV (curative) | Antiviral | 126.4 | [3] |

| 5m | TMV (protective) | Antiviral | 103.4 | [3] |

| 5u | Rhizoctonia solani | Antifungal | 26.0 | [3] |

Table 3: Antiproliferative Activity of Thiazolo[4,5-d]pyrimidine Derivatives

| Compound | C32 IC50 (µM) | A375 IC50 (µM) | Reference |

| 3b | 24.4 | 24.4 | [1] |

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Workflow for Trifluoromethylpyrimidine Derivatives

Caption: General synthetic workflow for trifluoromethylpyrimidine derivatives.

Diagram 2: EGFR Signaling Pathway Inhibition

Caption: Inhibition of the EGFR signaling pathway by a 5-trifluoromethylpyrimidine derivative.

Diagram 3: Dual Inhibition of FLT3 and CHK1 Signaling

Caption: Dual inhibition of FLT3 and CHK1 signaling pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to the Safety and Handling of 2-Amino-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Amino-4-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various biologically active molecules. Due to its trifluoromethyl group, this compound is of significant interest in medicinal chemistry for enhancing the metabolic stability and efficacy of potential drug candidates.[1][2] This document outlines its chemical and physical properties, potential hazards, safe handling procedures, and emergency protocols.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to light yellow powder or crystalline solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| Molecular Formula | C₅H₄F₃N₃ |

| Molecular Weight | 163.10 g/mol |

| CAS Number | 16075-42-6 |

| Melting Point | 174-178 °C |

| Boiling Point | 260.7 ± 50.0 °C (Predicted) |

| Density | 1.460 ± 0.06 g/cm³ (Predicted) |

| Storage Temperature | Room Temperature, Keep in a dark place, Sealed in dry conditions |

Table 1: Physicochemical Properties of this compound

Safety and Hazard Information

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2. It is crucial to handle this compound with appropriate caution in a laboratory setting.

| Hazard Class | GHS Code | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 2) | H300 | Danger | Fatal if swallowed.[1] |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319 | Warning | Causes serious eye irritation.[1] |

| Respiratory Sensitization (Category 1) | H334 | Danger | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | Warning | May cause respiratory irritation.[1] |

Table 2: GHS Hazard Classification for this compound

First Aid Measures

In case of accidental exposure, immediate medical attention is required. The following first aid measures should be taken:

-

If Inhaled: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation or a rash occurs, get medical advice.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3]

-

If Swallowed: Do NOT induce vomiting.[3] Rinse the mouth with water and call a poison center or doctor immediately.[3] Never give anything by mouth to an unconscious person.[3]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment is mandatory when handling this compound:

-

Hand Protection: Wear protective gloves.[3]

-

Eye/Face Protection: Use chemical safety goggles or glasses. A face shield may also be necessary.[3]

-

Skin and Body Protection: Wear suitable protective clothing to prevent skin exposure.[3] Safety shoes are also recommended.[3]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Handling and Storage

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, mist, or spray.[4] Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[3]

-

Storage: Store in a locked, dry, cool, and well-ventilated area.[3] Keep the container tightly closed and away from incompatible materials such as strong oxidizing agents.[4]

Experimental Protocols

While this compound is commercially available, the following section provides a representative synthesis protocol for its derivatives, which illustrates a common experimental workflow involving this compound.

Illustrative Synthesis of a this compound-based Werner Helicase Inhibitor

This protocol is a general procedure for the synthesis of N-aryl-2-(4-(trifluoromethyl)pyridin-2-ylamino)pyrimidine-4-carboxamides, a class of Werner helicase inhibitors, and demonstrates the use of this compound as a key reactant.[5]